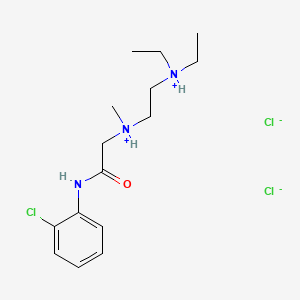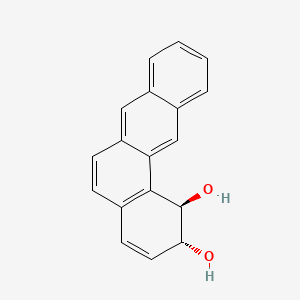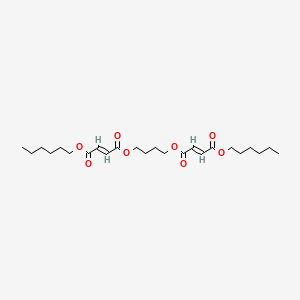
Hexyl (R)-12-hydroxyoleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl ®-12-hydroxyoleate is an ester compound derived from oleic acid, a monounsaturated fatty acid, and hexanol This compound is characterized by the presence of a hydroxyl group at the 12th carbon of the oleic acid chain, making it a hydroxy ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexyl ®-12-hydroxyoleate can be synthesized through esterification reactions. One common method involves the reaction of oleic acid with hexanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Hexyl ®-12-hydroxyoleate may involve continuous esterification processes. These processes utilize large-scale reactors where oleic acid and hexanol are continuously fed into the system, and the ester product is continuously removed. Catalysts such as sulfuric acid or solid acid catalysts are used to enhance the reaction rate and yield. The product is then subjected to purification steps, including distillation and filtration, to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Hexyl ®-12-hydroxyoleate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield oleic acid and hexanol.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis (saponification) can be carried out using sodium hydroxide (NaOH).
Transesterification: Catalysts such as sodium methoxide (NaOCH₃) or sulfuric acid (H₂SO₄) are used.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Oleic acid and hexanol.
Transesterification: Different esters and alcohols.
Aplicaciones Científicas De Investigación
Hexyl ®-12-hydroxyoleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems and as an active ingredient in topical formulations.
Industry: Utilized in the production of biodegradable lubricants, surfactants, and emulsifiers.
Mecanismo De Acción
The mechanism of action of Hexyl ®-12-hydroxyoleate involves its interaction with biological membranes and enzymes. The hydroxyl group at the 12th carbon allows it to participate in hydrogen bonding and other interactions with proteins and lipids. This can affect membrane fluidity and permeability, as well as enzyme activity. In drug delivery systems, it can enhance the solubility and bioavailability of active pharmaceutical ingredients.
Comparación Con Compuestos Similares
Hexyl ®-12-hydroxyoleate can be compared with other similar compounds, such as:
Methyl oleate: An ester of oleic acid and methanol, used as a biodiesel component.
Ethyl oleate: An ester of oleic acid and ethanol, used as a solvent and in pharmaceutical formulations.
Butyl oleate: An ester of oleic acid and butanol, used as a plasticizer and lubricant.
Uniqueness
Hexyl ®-12-hydroxyoleate is unique due to the presence of the hydroxyl group at the 12th carbon, which imparts distinct chemical and physical properties. This hydroxyl group allows for additional hydrogen bonding and interactions, making it suitable for specific applications in cosmetics and pharmaceuticals.
Propiedades
Número CAS |
6030-14-4 |
|---|---|
Fórmula molecular |
C24H46O3 |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
hexyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C24H46O3/c1-3-5-7-15-19-23(25)20-16-13-11-9-10-12-14-17-21-24(26)27-22-18-8-6-4-2/h13,16,23,25H,3-12,14-15,17-22H2,1-2H3/b16-13-/t23-/m1/s1 |
Clave InChI |
KITUJVIGXXGBLV-AONZOJHOSA-N |
SMILES isomérico |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCCCCC)O |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCC(=O)OCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13769779.png)


![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci)](/img/structure/B13769795.png)


